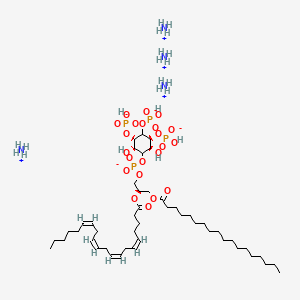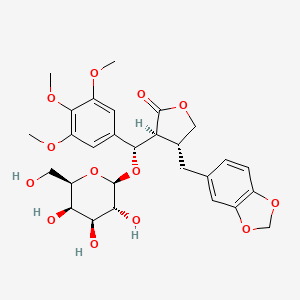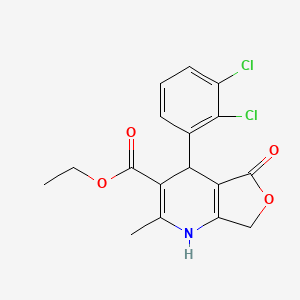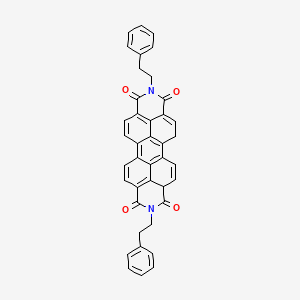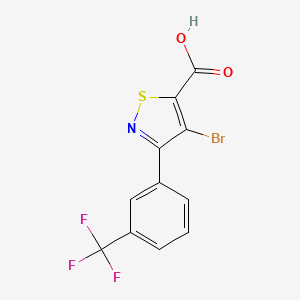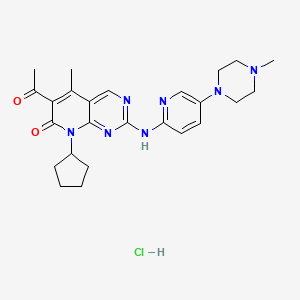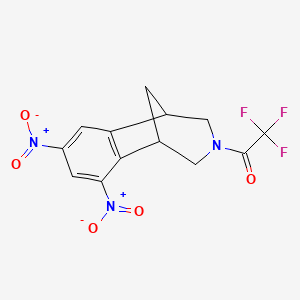
Flufenamic Acid Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flufenamic Acid Glucuronide is a metabolite of Flufenamic Acid, a nonsteroidal anti-inflammatory drug belonging to the anthranilic acid derivatives class. This compound is formed through the glucuronidation process, where Flufenamic Acid is conjugated with glucuronic acid, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flufenamic Acid Glucuronide involves the enzymatic reaction of Flufenamic Acid with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase. This reaction typically occurs in the liver, where the enzyme catalyzes the transfer of glucuronic acid to Flufenamic Acid .
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UDP-glucuronosyltransferase enzymes. These methods ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Flufenamic Acid Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and regeneration of Flufenamic Acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronosyltransferase enzyme and UDPGA as the glucuronic acid donor.
Major Products Formed
The major product formed from the hydrolysis of this compound is Flufenamic Acid. Other minor products may include various glucuronide isomers depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Flufenamic Acid Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of Flufenamic Acid in the body.
Drug Development: Investigating the role of glucuronidation in drug metabolism and potential drug-drug interactions.
Toxicology: Assessing the safety and potential toxicity of Flufenamic Acid and its metabolites.
Analytical Chemistry: Developing methods for the detection and quantification of Flufenamic Acid and its metabolites in biological samples.
Wirkmechanismus
Flufenamic Acid Glucuronide exerts its effects primarily through its parent compound, Flufenamic Acid. Flufenamic Acid inhibits the activity of cyclooxygenase enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The glucuronidation process enhances the solubility and excretion of Flufenamic Acid, thereby modulating its pharmacokinetics and reducing its potential toxicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mefenamic Acid Glucuronide: Another glucuronide metabolite of a nonsteroidal anti-inflammatory drug, similar in structure and function to Flufenamic Acid Glucuronide.
Meclofenamic Acid Glucuronide: A glucuronide metabolite of Meclofenamic Acid, sharing similar anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of a trifluoromethyl group in its structure, which enhances its pharmacokinetic properties and biological activity compared to other fenamate derivatives .
Eigenschaften
Molekularformel |
C20H18F3NO8 |
|---|---|
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-(trifluoromethyl)anilino]benzoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C20H18F3NO8/c21-20(22,23)9-4-3-5-10(8-9)24-12-7-2-1-6-11(12)18(30)32-19-15(27)13(25)14(26)16(31-19)17(28)29/h1-8,13-16,19,24-27H,(H,28,29)/t13-,14-,15+,16-,19-/m0/s1 |
InChI-Schlüssel |
KYJAGMJCIQJSBN-NAHJCDBISA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



